2,3,4,6-Tetrabromodiphenyl ether
Overview
Description
2,3,4,6-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,3,4,6-Tetrabromodiphenyl ether primarily targets the retina and the immune system. It has been found to disrupt retina morphologies and related gene expressions of zebrafish larvae . In addition, it can impair macrophage and basophil activities .
Mode of Action
The compound interacts with its targets by modulating the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of sEVs .
Pharmacokinetics
It is known that the compound has a molecular weight of 485791 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action include disruption of retina morphologies and related gene expressions , impairment of macrophage and basophil activities , and modulation of the expression of a set of intracellular microRNAs . It also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is one of the most widespread environmental brominated flame-retardant congeners detected in the environment and in animal and human tissues . Its presence in the environment can lead to exposure and subsequent effects on various organisms.
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, this compound can bind to hormone receptors, disrupting endocrine functions and leading to hormonal imbalances .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the upregulation of genes involved in oxidative stress response and inflammation . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can disrupt cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs) . This inhibition can lead to the accumulation of toxic metabolites and increased oxidative stress. Additionally, this compound can activate nuclear receptors such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions . The compound can also interfere with calcium signaling pathways, affecting cellular homeostasis and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects can have significant implications for the health of organisms exposed to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function and metabolism, while higher doses can lead to more severe toxic effects . For example, high doses of this compound have been associated with reproductive toxicity, including reduced sperm quality and fertility in male animals . Additionally, high doses can cause neurotoxicity, leading to behavioral changes and cognitive impairments .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and detoxification. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions with glutathione or other endogenous molecules, facilitating their excretion from the body . The metabolic pathways of this compound can also influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver . It can also bind to plasma proteins, facilitating its transport through the bloodstream to different organs . The distribution of this compound within the body can affect its localization and accumulation, influencing its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound has been shown to localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus . This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQYWYZZLOZVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879884 | |
Record name | BDE-62 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-33-7 | |
Record name | 2,3,4,6-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-62 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8491HCA5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.